
2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid
Overview
Description
“2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid” is a chemical compound with the CAS Number: 1017779-22-4 . It has a molecular weight of 234.17 . The IUPAC name for this compound is [2-methoxy-4-(trifluoromethyl)phenyl]acetic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9F3O3/c1-16-8-5-7(10(11,12)13)3-2-6(8)4-9(14)15/h2-3,5H,4H2,1H3,(H,14,15) . This code provides a detailed representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds are known to undergo reactions such as free radical bromination and nucleophilic substitution .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is ambient temperature .Scientific Research Applications
Novel Compound Synthesis
Researchers have explored the synthesis of novel indole-benzimidazole derivatives using indole carboxylic acids, including variants prepared from phenylhydrazines and levulinic acid, indicating a broad interest in developing new chemical entities with potential therapeutic applications (Xin-ying Wang et al., 2016).
Antimicrobial Activity
A study focused on the synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid showed significant activity against several strains of microbes, highlighting the compound's relevance in developing new antimicrobial agents (M. Noolvi et al., 2016).
Anti-oxidation Studies
Research on the synthesis and anti-oxidation activities of (3-Hydroxy-4-methoxy phenyl) acetic acid through various chemical processes demonstrated its potential antioxidant properties, which could have implications for developing treatments or supplements aimed at combating oxidative stress (Wenshan Ren, 2004).
Chiral Auxiliary Applications
A study presented the use of hydroxyphosphinylacetic acid as a chiral auxiliary compound, exploring its potential as a versatile chiral phosphonic auxiliary in chemical syntheses, indicating the role of such compounds in enhancing the selectivity of chemical reactions (P. Majewska, 2019).
Carbonylation Catalysis
The carbonylation of methanol to acetic acid, a key industrial process, has seen attempts to improve catalyst activity through the introduction of electron-donating ligands, demonstrating the significance of modifying chemical processes for enhanced efficiency and sustainability (Christophe M. Thomas et al., 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261, P271, and P280 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
2-[3-methoxy-4-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-8-4-6(5-9(14)15)2-3-7(8)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANSVHIUOSLUFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855713 | |
| Record name | [3-Methoxy-4-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214372-96-9 | |
| Record name | [3-Methoxy-4-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



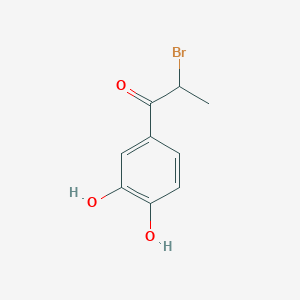



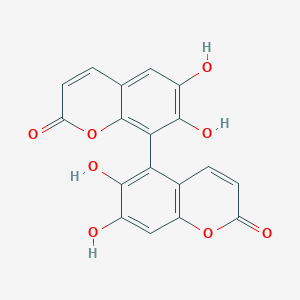
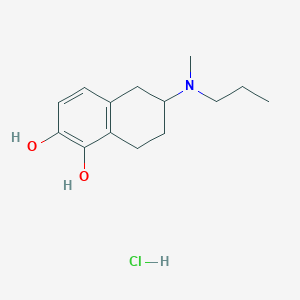
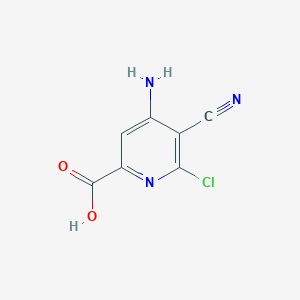
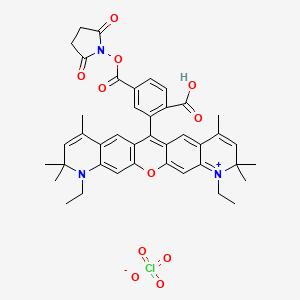

![tert-Butyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B1515297.png)
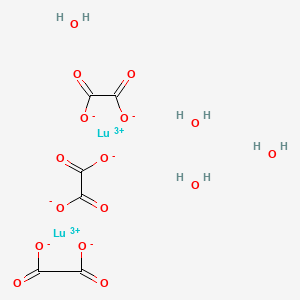
![3-(3-methylanilino)-1H-naphtho[2,3-h]quinoxaline-2,7,12-trione](/img/structure/B1515301.png)
![Ethyl imidazo[2,1-b]thiazole-2-carboxylate](/img/structure/B1515303.png)
